Prucalopride hydrochloride

説明

Prucalopride hydrochloride is a selective 5-HT4 agonist.

科学的研究の応用

Pharmacological Profile

Prucalopride acts by stimulating 5-HT4 receptors located throughout the gastrointestinal tract. This stimulation promotes the release of acetylcholine, enhancing peristalsis and accelerating colonic transit time. Unlike older 5-HT4 agonists, prucalopride does not significantly interact with cardiac hERG potassium channels, which reduces the risk of cardiovascular side effects commonly associated with similar medications .

Chronic Idiopathic Constipation

Prucalopride is primarily used for chronic idiopathic constipation, a common gastrointestinal disorder characterized by infrequent bowel movements and difficulty in passing stools. Clinical trials have demonstrated that prucalopride significantly increases the frequency of spontaneous complete bowel movements compared to placebo:

- Efficacy : In pivotal studies, up to 86% of patients reported improvements in bowel habits after 12 weeks of treatment with prucalopride .

- Patient Satisfaction : A significant proportion of participants (67%) reported increased satisfaction with their bowel function following treatment .

Other Potential Applications

Recent studies have explored additional uses for prucalopride beyond chronic idiopathic constipation:

- Postoperative Ileus : Prucalopride has been investigated for its role in accelerating recovery from postoperative ileus, showing promise in enhancing bowel function post-surgery .

- Gastroparesis : There is emerging evidence suggesting that prucalopride may be beneficial in treating gastroparesis, a condition characterized by delayed gastric emptying .

- Opioid-Induced Constipation : Given its mechanism of action, prucalopride may also be effective in alleviating constipation caused by opioid use, although further research is required .

Observational Studies

A retrospective cohort study utilizing claims data from the IBM MarketScan database assessed the impact of prucalopride on constipation-related symptoms and complications six months post-initiation:

- Study Population : The analysis included 690 patients with chronic idiopathic constipation.

- Results :

These findings support the clinical efficacy of prucalopride in real-world settings.

Summary of Clinical Trials

| Study Type | Patient Population | Duration | Key Findings |

|---|---|---|---|

| Phase III Trials | Adults with chronic constipation | 12 weeks | Significant increase in spontaneous complete bowel movements; improved quality of life measures |

| Postoperative Studies | Surgical patients | Varies | Enhanced return of bowel function compared to placebo |

| Real-world Evidence | Adults with chronic idiopathic constipation | 6 months | Reduced constipation-related symptoms and complications |

Safety Profile

Prucalopride is generally well tolerated, with common adverse effects including headache, nausea, abdominal pain, and diarrhea. These effects are typically mild and transient . Notably, prucalopride's safety profile is favorable compared to older agents due to its lack of significant interactions with cardiac channels.

特性

CAS番号 |

179474-80-7 |

|---|---|

分子式 |

C18H27Cl2N3O3 |

分子量 |

404.3 g/mol |

IUPAC名 |

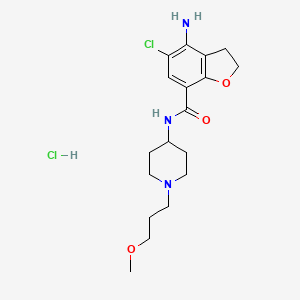

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H26ClN3O3.ClH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H |

InChIキー |

KKMOQGWTJRGLNN-UHFFFAOYSA-N |

SMILES |

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |

正規SMILES |

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

179474-80-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

R-108512; R 108512; R108512; R 093877; R-093877; R093877; R 93877; R-93877; R93877; Prucalopride hydrochloride; Prucalopride HCl; Motegrity; Resolor; Resotran; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。